Hexadecanedioic acid, monomethyl ester
Description
Hexadecanedioic acid, monomethyl ester (C₁₇H₃₂O₄) is a long-chain dicarboxylic acid monoester derived from hexadecanedioic acid (C₁₆H₃₀O₄) via esterification of one carboxylic acid group with methanol. This compound is notable for its multifunctional applications, including roles as an antioxidant, nematicide, pesticide, and flavoring agent in food products . Its molecular structure features a 16-carbon backbone with two terminal carboxylic acid groups, one of which is esterified (Figure 1). The esterification reduces polarity, enhancing its compatibility with hydrophobic matrices in industrial formulations.
Properties
Molecular Formula |
C17H31O4- |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
16-methoxy-16-oxohexadecanoate |
InChI |
InChI=1S/C17H32O4/c1-21-17(20)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h2-15H2,1H3,(H,18,19)/p-1 |
InChI Key |
PPYYVFBDKRFTDQ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexadecanedioic Acid Diethyl Ester
- Structure: Both carboxylic acid groups of hexadecanedioic acid are esterified with ethanol.
- Properties: Increased hydrophobicity compared to the monomethyl ester due to dual ethyl groups.
- Applications: Primarily used in polymer synthesis (e.g., polyesters) and as a plasticizer. The diethyl ester exhibits lower reactivity in enzymatic hydrolysis, making it less suitable for biodegradable applications compared to the monomethyl ester .
Decanoic Acid, Methyl Ester
- Structure : A medium-chain fatty acid ester (C₁₀H₂₀O₂) with a single carboxylic acid group esterified.
- Properties : Shorter chain length results in higher volatility and lower thermal stability.
- Applications : Widely used in pesticides and antifungals. Unlike hexadecanedioic acid derivatives, it lacks dicarboxylic functionality, limiting its utility in polymer chemistry .
Hexanedioic Acid, Monomethyl Ester
- Structure: A six-carbon dicarboxylic acid monoester (C₇H₁₂O₄).
- Properties : Higher water solubility due to shorter chain length. Molecular weight = 160.16 g/mol .
- Applications: Key intermediate in biodegradable polyhydroxyalkanoate (PHB) production. Its shorter chain facilitates faster microbial metabolism compared to the C₁₆ analog .
Functional and Metabolic Comparisons
Metabolic Pathways
- Peroxisomal β-Oxidation : Hexadecanedioic acid derivatives require peroxisomes for β-oxidation due to their long chain length. Deficiency in peroxisomal enzymes (e.g., Pex5) significantly reduces C₁₆-DCA oxidation .
- Mitochondrial Processing : Shorter analogs (e.g., hexanedioic acid esters) are metabolized more efficiently in mitochondria, bypassing peroxisomal bottlenecks .
- Enzyme Specificity: Monoesters of α,ω-dicarboxylic acids (C₄–C₁₁) fail to support bacterial growth, unlike C₁₆ derivatives, highlighting chain-length-dependent metabolic compatibility .
Physicochemical Properties
GC/MS Fragmentation Patterns
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | References |
|---|---|---|---|
| Hexadecanedioic acid, monomethyl ester | 299.2 ([M-H]⁻) | 255.2, 213.0, 129.0 | |
| Hexadecanoic acid, methyl ester | 270.3 | 74 (base peak), 87, 143 |
Thermal and Solubility Profiles
- This compound: Melting point >100°C; soluble in organic solvents (e.g., chloroform, ethyl acetate) but insoluble in water.
- Hexanedioic acid, monomethyl ester: Lower melting point (~60°C) and moderate water solubility due to shorter chain .
Preparation Methods
Reaction Mechanism and Conditions
The most well-documented synthesis involves oxidizing methyl 15-hydroxypentadecanoate (CAS 36575-67-4) to hexadecanedioic acid, monomethyl ester using chromic acid (H₂CrO₄) in acetone. The hydroxyl group at position 15 is oxidized to a carboxylic acid, while the methyl ester at position 1 remains intact. Key parameters include:
-
Reagent : Chromic acid in acetone (3:1 v/v).
-
Temperature : Room temperature (20–25°C).
-
Duration : 3 hours.
This method, reported by Doll et al., avoids over-oxidation due to the controlled reactivity of chromic acid in acetone, which selectively targets secondary alcohols.
Analytical Validation
The product’s purity was confirmed via thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC-MS). The molecular ion peak at m/z 300.43 ([M]⁺) aligns with the compound’s molecular weight.
Acid-Catalyzed Esterification of Hexadecanedioic Acid
HCl-Mediated Esterification
A generalized approach for monoester synthesis involves reacting hexadecanedioic acid with methanol under acidic conditions. Inspired by Vaughan’s work on solvent-openable molecular sieves (SOMS), this method uses hydrochloric acid (HCl) as a catalyst:
-
Reagents : Hexadecanedioic acid, methanol (1:1 molar ratio), 3 N HCl.
-
Conditions : 65°C for 24 hours under reflux.
The SOMS matrix confines reactants, favoring monoester formation by limiting methanol access to the second carboxylic acid group.
Characterization
¹H NMR spectra of the product show distinct peaks:
-
δ 4.07 ppm : COO-CH₃ protons.
-
δ 2.28 ppm : CH₂ adjacent to the ester group.
IR spectroscopy confirms esterification via carbonyl (C=O) stretching at 1732 cm⁻¹ and C-O-C asymmetric stretching at 1182 cm⁻¹.
Thermal Esterification Without Catalyst
High-Temperature Reaction
A patent describing cetyl palmitate synthesis (CN108976120B) suggests that esterification can occur thermally without catalysts. Adapting this for hexadecanedioic acid:
-
Reagents : Hexadecanedioic acid, methanol (1:1 molar ratio).
At 350°C, the reaction achieves near-complete conversion, as evidenced by the disappearance of hydroxyl O-H stretches (2500–3550 cm⁻¹) in IR spectra.
Scalability and Challenges
While this method eliminates catalyst removal steps, side products like dimethyl esters may form at higher methanol ratios. Optimal monoester yields require precise stoichiometric control.
Comparative Analysis of Methods
Industrial and Environmental Considerations
Q & A
Q. What are the common synthetic routes for producing hexadecanedioic acid monomethyl ester, and how are they validated?
Hexadecanedioic acid monomethyl ester is typically synthesized via esterification of hexadecanedioic acid with methanol under acidic catalysis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and gas chromatography-mass spectrometry (GC-MS) for purity assessment . Alternative routes may use protective groups (e.g., tert-butyl esters) to improve selectivity, as seen in analogous dicarboxylic acid ester syntheses .
Q. How can researchers verify the purity and structural integrity of hexadecanedioic acid monomethyl ester?
Purity is validated using high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on Fourier-transform infrared spectroscopy (FTIR) for ester carbonyl (~1740 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) peaks. GC-MS with electron ionization (EI) further identifies fragmentation patterns (e.g., m/z 74 for McLafferty rearrangement in aliphatic esters) . Quantitative nuclear Overhauser effect (NOE) NMR experiments can resolve stereochemical ambiguities in derivatives .
Q. What experimental precautions are critical when handling hexadecanedioic acid monomethyl ester?
Safety data sheets (SDS) indicate acute oral toxicity (Category 4, H302). Use fume hoods for aerosol prevention, and avoid skin contact via nitrile gloves. Environmental exposure controls include neutralizing spills with inert adsorbents (e.g., vermiculite) to prevent drainage contamination .
Advanced Research Questions
Q. How does hexadecanedioic acid monomethyl ester interact with mitochondrial enzymes in fatty acid metabolism?
In vitro studies using rat liver mitochondria demonstrate that hexadecanedioic acid derivatives require CoA, ATP, and Mg²⁺ for activation. Triton X-100 does not enhance activation, suggesting mitochondrial outer membrane localization of the responsible acyl-CoA synthetase. Assays measuring CoA consumption via spectrophotometric thioester quantification (412 nm) are recommended .
Q. What role does hexadecanedioic acid monomethyl ester play in polyhydroxyalkanoate (PHA) biosynthesis?
GC-MS analysis of PHB extracts identifies hexadecanedioic acid monomethyl ester as a metabolic intermediate, likely formed via β-oxidation truncation. Its presence correlates with monomer chain elongation in biodegradable polyesters. Researchers should optimize bacterial fermentation conditions (e.g., nitrogen limitation) to enhance yield .
Q. How can researchers resolve contradictions in reported metabolic pathways of dicarboxylic acid esters?
Discrepancies in mitochondrial vs. peroxisomal activation pathways require compartment-specific inhibitors (e.g., rotenone for mitochondria, bezafibrate for peroxisomes). Isotopic tracing (¹³C-labeled esters) combined with LC-MS/MS can map carbon flux. Validate models using CRISPR-edited cell lines lacking specific β-oxidation enzymes .
Methodological Design Considerations
Q. What protocols optimize the synthesis of hexadecanedioic acid monomethyl ester for kinetic studies?
Use a Dean-Stark trap for continuous water removal during esterification to shift equilibrium. Reaction progress is monitored via thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate/hexane). For enantiomeric derivatives, chiral HPLC columns (e.g., Chiralpak IA) resolve stereoisomers .
Q. How is hexadecanedioic acid monomethyl ester utilized in fatty acid transport studies?
Its L-carnitine conjugate (e.g., hexadecanedioic acid mono-L-carnitine ester chloride) facilitates mitochondrial uptake. Competitive inhibition assays using radiolabeled carnitine (³H) quantify transport efficiency. Apoptotic effects in cancer cells are assessed via flow cytometry (Annexin V/PI staining) .
Data Interpretation and Validation
Q. Why do GC-MS spectra of hexadecanedioic acid esters show variable fragmentation patterns?
Fragmentation depends on ionization energy and ester chain length. For monomethyl esters, expect dominant m/z 98 (C₅H₆O₂⁺) and m/z 74 (McLafferty) ions. Calibrate with authentic standards to distinguish from co-eluting contaminants (e.g., branched-chain isomers) .
Q. How do thermodynamic properties (e.g., melting point) influence experimental design?
Phase-change data (e.g., melting points from NIST) inform solvent selection for recrystallization. Differential scanning calorimetry (DSC) identifies polymorphic transitions, critical for reproducibility in material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
